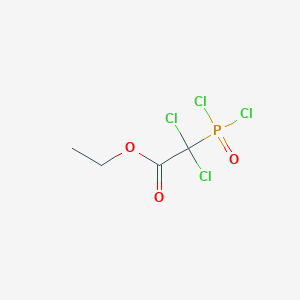
Ethyl dichloro(dichlorophosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dichloro(dichlorophosphoryl)acetate is an organophosphorus compound characterized by the presence of both ester and phosphoryl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl dichloro(dichlorophosphoryl)acetate typically involves the reaction of ethyl acetate with phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes chlorination to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactor systems, such as microreactors, can enhance the yield and purity of the product by providing better heat and mass transfer conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols to form substituted products.
Reduction: The compound can be reduced to form ethyl phosphonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Nucleophilic Substitution: Amines, alcohols, or thiols under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: Substituted phosphoric esters.
Reduction: Ethyl phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl dichloro(dichlorophosphoryl)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphoryl groups into organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of phosphorylated drugs and prodrugs.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Material Science: The compound is used in the preparation of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl dichloro(dichlorophosphoryl)acetate involves the interaction of its phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which can further undergo various chemical transformations. The molecular targets include hydroxyl, amino, and thiol groups in organic molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds such as:
Ethyl dichlorophosphate: Similar in structure but lacks the ester functional group.
Dichlorophosphoric acid: Contains the phosphoryl group but lacks the ethyl ester moiety.
Ethyl phosphonate: Contains the ethyl group but has different reactivity due to the absence of chlorine atoms.
Eigenschaften
CAS-Nummer |
61264-34-4 |
|---|---|
Molekularformel |
C4H5Cl4O3P |
Molekulargewicht |
273.9 g/mol |
IUPAC-Name |
ethyl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C4H5Cl4O3P/c1-2-11-3(9)4(5,6)12(7,8)10/h2H2,1H3 |
InChI-Schlüssel |
UFJYTLFTXWYDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)








![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
